(4-Amino-3-methylpyridin-2-yl)methanol
Description
Significance of Pyridine (B92270) Scaffolds in Contemporary Heterocyclic Chemistry
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern heterocyclic chemistry. Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity and basicity compared to its carbocyclic analog, benzene. This has made the pyridine ring a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif frequently found in biologically active compounds, including numerous FDA-approved drugs. rsc.orgnih.govgoogle.com The pyridine nucleus is a key component in over 7000 drug molecules of medicinal importance. google.com
The significance of pyridine scaffolds extends to their role as versatile precursors in the synthesis of pharmaceuticals and agrochemicals. google.com They are also found in a variety of natural products, such as alkaloids. google.com The ability of the pyridine ring to engage in various chemical transformations, coupled with its capacity to form hydrogen bonds and coordinate with metal ions, makes it an invaluable building block for creating structurally diverse and functionally complex molecules.
Overview of Aminopyridine Methanol (B129727) Derivatives in Organic and Medicinal Chemistry Research
Aminopyridine methanol derivatives represent a specific and important subclass of pyridine compounds that have garnered significant attention in organic and medicinal chemistry. These compounds are characterized by the presence of both an amino (-NH2) group and a hydroxymethyl (-CH2OH) group attached to the pyridine ring. This bifunctionality makes them valuable intermediates in the synthesis of more complex molecules. researchgate.net
The amino group can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution, while the methanol group can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification reactions. This chemical versatility allows for the construction of a wide array of derivatives with diverse biological activities. Aminopyridines, in general, are known to interact with various enzymes and receptors, leading to a broad spectrum of pharmacological effects. rsc.org Research has shown that aminopyridine derivatives are essential heterocycles used extensively in synthetic, natural products, and medicinal chemistry. rsc.org
Structural Context of (4-Amino-3-methylpyridin-2-yl)methanol within the Aminopyridine Chemical Landscape
This compound is a specific isomer within the broader class of aminopyridine methanol derivatives. Its chemical identity is defined by the precise arrangement of its functional groups on the pyridine ring. The core structure is a pyridine ring with a methanol group at position 2, a methyl group at position 3, and an amino group at position 4.
The relative positions of these substituents are crucial in determining the molecule's physicochemical properties and its potential biological activity. For instance, the proximity of the amino and methanol groups can allow for intramolecular hydrogen bonding, which can influence its conformation and reactivity. The electronic effects of the amino and methyl groups also impact the reactivity of the pyridine ring and the acidity of the hydroxyl group.
Below is a table detailing the key structural information for this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 138116-34-4 |
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| SMILES | CC1=C(C(=NC=C1)N)CO |
| InChI Key | WNBVEYMTVDMSFZ-UHFFFAOYSA-N |
Historical Trajectories and Current Research Trends Pertaining to this compound and Closely Related Analogs
The synthesis of aminopyridines has a long history, with early methods dating back to the early 20th century. For example, the preparation of 4-aminopyridine (B3432731) from 4-methylpyridine (B42270) was reported in 1902. google.com Over the years, numerous synthetic routes to aminopyridine derivatives have been developed, reflecting their importance as chemical intermediates. google.comresearchgate.net
While specific research on this compound itself is not extensively documented in publicly available literature, research on closely related analogs provides insight into the potential applications and research trends for this class of compounds. For instance, a significant area of research for aminopyridine derivatives is in the development of therapeutic agents. A study on 2-amino-4-methylpyridine (B118599) analogues revealed their potential as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov This suggests that other substituted aminopyridines, such as this compound, could be explored for similar biological activities.
Current research continues to focus on the development of efficient and novel synthetic methodologies for aminopyridine derivatives. nih.govresearchgate.net There is also a strong interest in exploring their potential in medicinal chemistry, particularly as scaffolds for the design of new drugs targeting a wide range of diseases. rsc.org The unique substitution pattern of this compound makes it a candidate for further investigation in these areas.
Structure
3D Structure
Properties
IUPAC Name |
(4-amino-3-methylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-6(8)2-3-9-7(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJVGEGUZOUHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 4 Amino 3 Methylpyridin 2 Yl Methanol
Reactivity Profiles of the Aminopyridine Moiety
The aminopyridine core of (4-Amino-3-methylpyridin-2-yl)methanol is characterized by the nucleophilic pyridine (B92270) nitrogen and the reactive primary amino group, both of which offer avenues for chemical modification. The electronic interplay between the amino and methyl substituents influences the reactivity of the pyridine ring.
Nucleophilic Behavior of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring in this compound exhibits characteristic nucleophilic properties. It readily participates in acid-base reactions, forming pyridinium (B92312) salts upon treatment with acids. This basicity is a fundamental aspect of its chemical profile. Furthermore, the pyridine nitrogen can act as a nucleophile in reactions with various electrophiles. For instance, it can be alkylated by alkyl halides to furnish quaternary pyridinium salts. The presence of the electron-donating amino and methyl groups on the pyridine ring enhances the electron density at the nitrogen atom, thereby increasing its nucleophilicity compared to unsubstituted pyridine. This heightened reactivity makes it a prime target for electrophilic attack.
Transformations Involving the Primary Amino Group
The primary amino group at the 4-position of the pyridine ring is a key handle for derivatization, allowing for the introduction of a wide array of functional groups through several established chemical transformations.
Acylation: The primary amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. This reaction is not only a means of synthesizing new compounds but also serves as a common strategy for protecting the amino group during subsequent chemical manipulations.
Sulfonylation: In a similar fashion to acylation, the amino group can be converted to a sulfonamide by reaction with sulfonyl chlorides. This transformation is of particular interest in medicinal chemistry, as the sulfonamide moiety is a common feature in many biologically active molecules.
Diazotization: The primary aromatic amino group can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a versatile intermediate that can be subjected to a variety of subsequent reactions, such as the Sandmeyer reaction, to introduce functionalities like halogens, cyano, or hydroxyl groups at the 4-position.
Reductive Amination: The primary amino group can be alkylated via reductive amination. This process involves the reaction with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed for this transformation.
Transformations of the Hydroxymethyl Functional Group
The hydroxymethyl group at the 2-position of the pyridine ring provides an additional site for chemical modification, offering opportunities for oxidation, substitution, and derivatization into esters and ethers.
Oxidation Reactions
The primary alcohol of the hydroxymethyl group is susceptible to oxidation to form either an aldehyde or a carboxylic acid, with the outcome being dependent on the choice of the oxidizing agent and the reaction conditions.
| Oxidizing Agent | Product |
| Manganese dioxide (MnO₂) | 4-Amino-3-methylpicolinaldehyde |
| Potassium permanganate (B83412) (KMnO₄) | 4-Amino-3-methylpicolinic acid |
| Pyridinium chlorochromate (PCC) | 4-Amino-3-methylpicolinaldehyde |
The resulting 4-amino-3-methylpicolinaldehyde and 4-amino-3-methylpicolinic acid are valuable synthetic intermediates for further functionalization.
Nucleophilic Substitution Reactions
The hydroxyl group of the hydroxymethyl moiety is a poor leaving group in nucleophilic substitution reactions. However, it can be converted into a more effective leaving group, such as a tosylate by reaction with tosyl chloride, or a halide by treatment with reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). The resulting activated intermediate is then amenable to substitution by a wide range of nucleophiles, allowing for the introduction of diverse functionalities at the 2-position's methyl group.
Esterification and Etherification Reactions
The hydroxymethyl group can readily undergo esterification and etherification reactions to yield the corresponding esters and ethers.
Esterification: Reaction with carboxylic acids, acyl chlorides, or anhydrides, often in the presence of an acid catalyst or a coupling agent, leads to the formation of esters. This transformation is useful for modifying the steric and electronic properties of the molecule.
Etherification: Ethers can be synthesized via the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic acid/acyl chloride/anhydride (B1165640) | Ester |
| Etherification | Alkyl halide and a base | Ether |
Chemical Modifications and Functionalization at the Methyl Group Position
The methyl group at the C-3 position of the this compound scaffold presents a site for various chemical modifications, although it is generally less reactive than methyl groups at the C-2 or C-4 positions of a pyridine ring. The reactivity of this group is significantly influenced by the electronic properties of the other substituents on the pyridine ring. The presence of the amino group (an electron-donating group) and the hydroxymethyl group can modulate the acidity of the methyl protons.
Functionalization can be achieved through several strategies, often requiring activation. One potential route involves a [4+1] cyclization reaction, where 3-amino-4-methyl pyridines can react with C1-bielectrophiles like trifluoroacetic anhydride (TFAA) to form 6-azaindole (B1212597) systems. chemrxiv.org This reaction proceeds through the formation of a trifluoroacylated pyridinium salt, which activates the methyl group for cyclization. chemrxiv.org While direct functionalization is challenging, similar scaffolds like 2-methyl-3-nitropyridines demonstrate that an adjacent electron-withdrawing group increases the acidity of the methyl protons, enabling condensation reactions with various aromatic aldehydes under mild, metal-free conditions to form styrylpyridines. mdpi.com This suggests that conversion of the amino group in this compound to a temporary electron-withdrawing group could facilitate similar reactivity. Another approach for methyl group functionalization on the pyridine core involves radical-based methods, which can be achieved under metal-free conditions using reagents like peroxides. researchgate.net
Coupling Reactions for Scaffold Expansion and Diversification
Transition-metal-catalyzed cross-coupling reactions are powerful tools for expanding the molecular complexity of the this compound scaffold. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl compounds. beilstein-journals.org For this compound to act as a substrate in a Suzuki reaction, it must first be converted into a suitable coupling partner, typically by introducing a halide (e.g., bromo or iodo) or a triflate group onto the pyridine ring. The resulting halo-aminopyridine can then be coupled with a variety of aryl or heteroaryl boronic acids or esters. libretexts.orgnih.gov
The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. nih.gov The choice of ligand is crucial for an efficient reaction, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos being particularly effective for coupling with halopyridines. researchgate.net The reaction is performed in the presence of a base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, and typically in a solvent mixture like toluene/water or dioxane/water. beilstein-journals.orgnih.gov These mild conditions tolerate a wide range of functional groups, making the Suzuki reaction a robust method for scaffold diversification. beilstein-journals.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) | Ref |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 60-95 | researchgate.net |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82 | nih.gov |
| 4-AAP–Pd(II) | - | K₂CO₃ (aq) | Ethanol | 80 | Good to Excellent | beilstein-journals.org |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 70-98 | researchgate.net |
Carbon-heteroatom bond-forming reactions provide a direct route to introduce nitrogen, oxygen, or sulfur-containing moieties onto the pyridine scaffold. The primary amino group of this compound is a key handle for such transformations, particularly through palladium- or copper-catalyzed methods.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C–N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org In the context of the this compound scaffold, the primary amino group can be coupled with a variety of aryl or heteroaryl halides and triflates. The reaction typically employs a palladium catalyst, a bulky phosphine ligand, and a strong base. wikipedia.orglibretexts.org The development of various generations of catalyst systems has expanded the reaction's scope to include a wide array of coupling partners under increasingly mild conditions. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monodentate ligands, have proven effective in improving reaction rates and yields. wikipedia.org
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Ref |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 90 | researchgate.net |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 70-100 | wikipedia.org |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | nih.gov |
| [(CyPF-tBu)PdCl₂] | - | K₃PO₄ | t-Amyl alcohol | 100 | organic-chemistry.org |
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed C-N or C-O coupling reaction, representing a classical alternative to palladium-based methods. organic-chemistry.org This reaction can be used to couple the amino group of this compound with aryl halides, though it often requires higher temperatures compared to the Buchwald-Hartwig amination. organic-chemistry.org Modern protocols have been developed that utilize ligands for the copper catalyst, allowing the reaction to proceed under milder conditions. organic-chemistry.org
Chelation and Coordination Chemistry with Transition Metal Ions
The this compound molecule possesses multiple potential donor atoms—the pyridine ring nitrogen, the exocyclic amino nitrogen, and the hydroxyl oxygen of the methanol (B129727) group—making it an excellent candidate for acting as a ligand in coordination chemistry.
Aminopyridine derivatives are versatile ligands in coordination chemistry. pvpcollegepatoda.org The primary coordination site is typically the endocyclic pyridine nitrogen atom due to its high nucleophilicity. mdpi.com this compound can function as a multidentate ligand, engaging in several coordination modes:
Monodentate: Coordination occurs solely through the pyridine nitrogen.
Bidentate Chelating: The molecule can form stable five- or six-membered chelate rings with a metal ion.
N,N'-Chelation: Coordination through the pyridine nitrogen and the exocyclic amino nitrogen forms a five-membered ring. This mode is common for 2-aminopyridine (B139424) derivatives. pvpcollegepatoda.orgresearchgate.net
N,O-Chelation: Coordination via the pyridine nitrogen and the hydroxyl oxygen of the methanol group would form a six-membered ring.
Bridging: The ligand can bridge two metal centers, for instance, by coordinating one metal with the ring nitrogen and a second metal with the amino group, leading to the formation of coordination polymers. mdpi.com
The preferred coordination mode is influenced by factors such as the nature of the metal ion (hard vs. soft acid), the steric hindrance around the coordination sites, and the reaction conditions (solvent, pH, counter-ions). vot.pl
Transition metal complexes of this compound and related aminopyridine ligands can be synthesized by reacting the ligand with a suitable metal salt in a solvent like methanol or ethanol. mdpi.comnih.gov The reaction mixture is often heated under reflux to facilitate complex formation. ekb.eg Crystalline products can be obtained by slow evaporation of the solvent or by cooling the reaction mixture. mdpi.com
A variety of transition metals, including Cu(II), Ag(I), Ni(II), Co(II), and Zn(II), readily form complexes with aminopyridine-based ligands. mdpi.comnih.govscirp.org The resulting complexes are characterized using a suite of analytical techniques:
Infrared (IR) Spectroscopy: Used to identify the coordination sites. A shift in the stretching frequencies of C=N (pyridine ring) and N-H (amino group) bands upon complexation indicates their involvement in bonding to the metal ion. researchgate.net The disappearance of the O-H stretching band would suggest deprotonation and coordination of the hydroxyl group. researchgate.net
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps to infer the coordination geometry around the metal center. ekb.eg
NMR Spectroscopy: ¹H and ¹³C NMR can show shifts in the signals of protons and carbons near the coordination sites due to the influence of the metal ion. researchgate.net
Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of the complex, confirming bond lengths, bond angles, coordination geometry, and the specific coordination mode of the ligand. mdpi.comncl.ac.uk
Magnetic Susceptibility Measurements: Used to determine the magnetic properties of the complex and the oxidation state of the metal ion. nih.gov
Studies on the closely related ligand 2-amino-3-methylpyridine (B33374) have shown that it coordinates to Ag(I) through the ring nitrogen, with the amino group participating in bridging to form a polymeric structure. mdpi.com Complexes of 2-amino-3-hydroxypyridine (B21099) demonstrate bidentate chelation through the deprotonated hydroxy oxygen and the amino nitrogen. researchgate.net These examples highlight the versatile coordinating behavior of the aminopyridine scaffold.
Table 3: Characterization Data for Complexes with Related Aminopyridine Ligands
| Metal Ion | Ligand | Coordination Mode | Geometry | Technique(s) | Ref |
| Ag(I) | 2-Amino-3-methylpyridine | Bridging (Nring, Namino) | Polymeric | X-ray Diffraction | mdpi.com |
| Co(II) | 2-Amino-3-hydroxypyridine | Bidentate (Namino, O⁻) | - | IR, UV-Vis, ¹H NMR | researchgate.net |
| Cu(II) | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Bidentate (Namino, S⁻) | Square Planar | IR, UV-Vis, Mag. Susc. | nih.gov |
| Zn(II) | 3-Aminopyridine | Monodentate (Nring) | - | IR, Elemental Analysis | scirp.org |
| Fe(II) | 4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole | Bidentate (Npyridyl, Ntriazole) | Octahedral | X-ray Diffraction | ncl.ac.uk |
Lack of Published Data on Coordination Complexes of this compound
A thorough review of scientific literature and chemical databases reveals a significant gap in the published research concerning the coordination chemistry of this compound. Despite its potential as a multifunctional ligand, featuring amino, hydroxyl, and pyridyl nitrogen donor sites, there is no available data on the synthesis or structural analysis of its coordination compounds or any resulting polymeric architectures.
Searches for crystallographic data, structural analyses, and detailed synthetic procedures for metal complexes of this specific ligand did not yield any relevant scholarly articles, communications, or patent literature. While information exists for structurally related compounds, such as isomers like 2-amino-3-methylpyridine, these molecules lack the critical 2-methanol group, which would significantly alter the coordination behavior.
Consequently, it is not possible to provide an analysis of coordination compounds and polymeric architectures for this compound as requested. The absence of such information in the public domain indicates that this area of its chemistry remains unexplored or unpublished. Therefore, no data tables or detailed research findings on its structural chemistry can be compiled at this time.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
In the ¹H NMR spectrum of (4-Amino-3-methylpyridin-2-yl)methanol, distinct signals are expected for each type of proton in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region. Specifically, the proton at position 5 (H-5) and the proton at position 6 (H-6) would likely appear as doublets due to coupling with each other. The amino (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methylene (B1212753) protons (-CH₂OH) adjacent to the hydroxyl group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton. The methyl group (-CH₃) protons will present as a sharp singlet in the upfield region. The hydroxyl (-OH) proton also typically appears as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-6 (Pyridine) | 7.5 - 7.8 | Doublet (d) |
| H-5 (Pyridine) | 6.5 - 6.8 | Doublet (d) |
| -NH₂ (Amino) | 4.5 - 5.5 | Broad Singlet (br s) |
| -CH₂ (Methylene) | 4.6 - 4.8 | Singlet (s) |
| -OH (Hydroxyl) | 4.0 - 5.0 | Broad Singlet (br s) |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Six distinct signals are anticipated for the six carbon atoms of this compound. The carbons of the pyridine ring (C-2, C-3, C-4, C-5, and C-6) are expected to resonate in the downfield region (typically 100-160 ppm). The carbon bearing the amino group (C-4) and the carbon attached to the hydroxymethyl group (C-2) would be significantly influenced by these substituents. The methylene carbon (-CH₂OH) signal is expected around 60-65 ppm, while the methyl carbon (-CH₃) will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridine) | 158 - 162 |
| C-4 (Pyridine) | 150 - 155 |
| C-6 (Pyridine) | 145 - 148 |
| C-5 (Pyridine) | 108 - 112 |
| C-3 (Pyridine) | 118 - 122 |
| -CH₂ (Methylene) | 60 - 65 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. A key correlation would be observed between the aromatic protons H-5 and H-6, confirming their adjacent positions on the pyridine ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the methylene proton signal to the methylene carbon signal and the methyl proton signal to the methyl carbon signal.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The O-H stretching vibration of the hydroxyl group will appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected as two sharp to medium bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. researchgate.net The aliphatic C-H stretching of the methyl and methylene groups will be observed in the 2850-2960 cm⁻¹ range. core.ac.uk The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration will likely appear in the 1250-1350 cm⁻¹ range, and the C-O stretching of the primary alcohol is expected around 1050 cm⁻¹. core.ac.uk
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Strong, Broad |
| N-H Stretch | Amino (-NH₂) | 3300 - 3500 | Medium, Sharp (two bands) |
| Aromatic C-H Stretch | Pyridine Ring | 3010 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | -CH₃, -CH₂ | 2850 - 2960 | Medium |
| C=C and C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium to Strong |
| C-N Stretch | Aromatic Amine | 1250 - 1350 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. libretexts.org The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The pyridine ring, being an aromatic and conjugated system, is the primary chromophore in this compound.
The presence of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups as substituents on the pyridine ring is expected to influence the wavelength of maximum absorption (λ_max). The amino group, being an electron-donating group, typically causes a bathochromic shift (shift to longer wavelength) of the π → π* transitions of the aromatic ring. shu.ac.uk The molecule is expected to exhibit strong absorption bands in the UV region corresponding to π → π* transitions associated with the conjugated pyridine system. shu.ac.uk Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed at longer wavelengths. uzh.chyoutube.com
Table 4: Predicted UV-Vis Absorption for this compound
| Electronic Transition | Chromophore | Predicted λ_max (nm) |
|---|---|---|
| π → π* | Pyridine Ring | 220 - 280 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation of the molecular ion upon electron impact would lead to a series of characteristic fragment ions. A common fragmentation pathway for benzylic-type alcohols is the loss of a hydrogen atom to form a stable oxonium ion, or the loss of the entire hydroxymethyl group. The loss of small, stable molecules like water (H₂O) or ammonia (B1221849) (NH₃) from the molecular ion is also a plausible fragmentation pathway. Cleavage of the methyl group is another possibility. docbrown.infonih.gov
Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Possible Fragmentation Pathway |
|---|---|---|
| 138 | [C₇H₁₀N₂O]⁺ | Molecular Ion ([M]⁺) |
| 121 | [C₇H₉N₂]⁺ | [M - OH]⁺ |
| 120 | [C₇H₈N₂]⁺ | [M - H₂O]⁺ |
| 107 | [C₆H₇N₂]⁺ | [M - CH₂OH]⁺ |
X-ray Diffraction Crystallography for Definitive Solid-State Structure Determination
In the crystal lattice of aminopyridine compounds, hydrogen bonding is a dominant supramolecular feature. iucr.org The amino group and the pyridine nitrogen are common participants in hydrogen bond networks, influencing the molecular packing. researchgate.net For this compound, the presence of the amino, hydroxyl, and pyridine nitrogen groups suggests the potential for extensive intermolecular hydrogen bonding, which would significantly impact its crystal structure and physical properties.
A hypothetical crystal structure determination for this compound would yield a data table similar to the one below, which is based on data for a related compound, 4-aminopyridine (B3432731). crystallography.net
Table 1: Representative Crystallographic Data for an Aminopyridine Derivative (4-aminopyridine)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P 21 21 21 |
| a (Å) | 5.5138 |
| b (Å) | 7.1866 |
| c (Å) | 12.0459 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 477.32 |
Note: This data is for 4-aminopyridine and is presented for illustrative purposes. crystallography.net
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons. It is a powerful tool for studying paramagnetic metal complexes, organic radicals, and other systems with non-zero electron spin.
This compound, in its ground state, is a diamagnetic molecule, meaning it does not possess any unpaired electrons. Therefore, it would not be expected to produce an ESR signal on its own. ESR studies would become relevant if the compound were part of a system containing a paramagnetic center. For example, if it were to act as a ligand coordinating to a paramagnetic transition metal ion, the resulting complex could be studied by ESR to probe the electronic environment of the metal center and the nature of the metal-ligand bonding. nih.gov
Furthermore, if this compound were to undergo a reaction that generates a radical intermediate, ESR spectroscopy would be an indispensable tool for detecting and characterizing that transient species. However, a review of the available scientific literature did not yield any studies where this compound was investigated as part of a paramagnetic system.
Luminescence Spectroscopy for Photophysical Properties
Luminescence spectroscopy encompasses techniques that measure the emission of light from a substance after it has absorbed energy. This includes fluorescence and phosphorescence, which provide information about the electronic structure and excited state dynamics of a molecule.
The photophysical properties of aminopyridine derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring, as well as the solvent environment. beilstein-journals.orgsciforum.net While specific luminescence data for this compound has not been reported, studies on related compounds offer insights into its potential behavior.
Many substituted pyridine compounds are known to exhibit fluorescence. nih.gov For instance, various 2-aminopyridine (B139424) derivatives have been synthesized and their fluorescent properties studied, with some showing emission in the blue region of the spectrum. mdpi.com The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, and the excited-state lifetime are key parameters determined in these studies. edinst.com The presence of amino and methyl groups on the pyridine ring of this compound could lead to interesting photophysical properties, potentially including solvent-dependent fluorescence. beilstein-journals.org
A typical investigation of the photophysical properties of a fluorescent aminopyridine derivative would generate data that could be summarized as follows:
Table 2: Representative Photophysical Data for a Fluorescent Aminopyridine Derivative
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
|---|---|---|---|
| Dichloromethane | 350 | 460 | 0.10 |
| Ethanol | 348 | 465 | 0.08 |
Note: This data is hypothetical and for illustrative purposes, based on general findings for substituted pyridines. nih.gov
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has been used to examine various pyridine (B92270) derivatives. ias.ac.inresearchgate.nettandfonline.comresearcher.life DFT calculations for (4-Amino-3-methylpyridin-2-yl)methanol would involve solving the Schrödinger equation for the molecule to determine its ground-state electron density. From this, a wealth of information regarding the molecule's electronic characteristics, reactivity, and spectroscopic properties can be derived. Such studies typically utilize specific functionals and basis sets, for example, the B3LYP functional with a 6-311G+(d,p) basis set, to achieve a balance between accuracy and computational cost. ias.ac.in
Frontier Molecular Orbital (FMO) theory is a fundamental concept within computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. For this compound, DFT calculations would precisely determine these energy levels, offering insights into its potential for participating in chemical reactions.
Table 1: Illustrative Frontier Molecular Orbital Properties Note: The following values are illustrative for demonstrating the type of data generated from DFT calculations, as specific published experimental or theoretical values for this exact compound are not available.
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, an MEP surface would likely show negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the hydroxymethyl group, identifying them as primary sites for electrophilic interaction. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction.
From the HOMO and LUMO energy values obtained through DFT, several global chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and stability.
Ionization Potential (I) : Approximated as I ≈ -EHOMO
Electron Affinity (A) : Approximated as A ≈ -ELUMO
Electronegativity (χ) : χ = (I + A) / 2
Chemical Hardness (η) : η = (I - A) / 2
Chemical Softness (S) : S = 1 / η
Electrophilicity Index (ω) : ω = χ² / (2η)
High chemical hardness suggests high stability and low reactivity, while high chemical softness indicates the opposite. The electrophilicity index measures the propensity of a species to accept electrons. Calculating these descriptors for this compound would provide a comprehensive profile of its chemical behavior.
Table 2: Predicted Global Chemical Reactivity Descriptors Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 1 and serve as an example of the data generated.
| Descriptor | Formula | Illustrative Value (eV) |
| Ionization Potential (I) | -EHOMO | 5.8 |
| Electron Affinity (A) | -ELUMO | 1.2 |
| Electronegativity (χ) | (I + A) / 2 | 3.5 |
| Chemical Hardness (η) | (I - A) / 2 | 2.3 |
| Chemical Softness (S) | 1 / η | 0.43 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.66 |
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. An MD simulation numerically solves Newton's equations of motion for a system, resulting in a trajectory that describes how the positions and velocities of particles vary.
In Silico Prediction Methods for Chemical Properties Relevant to Research
In silico prediction involves the use of computational models to predict the properties of molecules without the need for laboratory experiments. These methods are crucial in fields like drug discovery for screening large libraries of compounds quickly and cost-effectively.
Topological Polar Surface Area (TPSA) is a key descriptor in medicinal chemistry used to predict the drug transport properties of molecules. It is defined as the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. TPSA is a good predictor of a drug's intestinal absorption and its ability to penetrate the blood-brain barrier. Molecules with a TPSA greater than 140 Ų tend to have poor cell membrane permeability, while those with a TPSA less than 90 Ų are more likely to cross the blood-brain barrier. The TPSA for this compound can be calculated based on its 2D structure, providing a rapid assessment of its potential bioavailability.
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Topological Polar Surface Area (TPSA) | 65.4 Ų |
| XLogP3 | -0.3 |
Prediction of LogP and Lipophilicity Metrics
Lipophilicity, a critical physicochemical parameter, significantly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The partition coefficient (LogP) is the most common metric used to quantify lipophilicity. For this compound, computational models have been employed to estimate this value.
One widely used predictive model, XlogP, estimates the LogP value based on the molecule's atomic composition and structure. The predicted XlogP for this compound is -0.3. uni.lu This negative value indicates a hydrophilic nature, suggesting that the compound is more soluble in water than in lipids. This characteristic is influenced by the presence of polar functional groups, namely the amino (-NH₂) and hydroxyl (-OH) groups, which can engage in hydrogen bonding with water.
Table 1: Predicted Lipophilicity Data for this compound
| Parameter | Predicted Value | Method | Source |
|---|
Rotatable Bond Analysis for Molecular Flexibility
Molecular flexibility is a key determinant of how a ligand can adapt its conformation to fit into a protein's binding site. The number of rotatable bonds is a simple yet effective descriptor of this flexibility. A rotatable bond is defined as any single bond, not in a ring, bound to a non-terminal heavy (non-hydrogen) atom.
For this compound, analysis of its structure reveals two rotatable bonds:
The single bond connecting the hydroxymethyl group to the pyridine ring (C-C bond).
The single bond within the hydroxymethyl group (C-O bond).
A low number of rotatable bonds (generally considered to be ≤ 10 for drug-like molecules) is often associated with higher oral bioavailability and metabolic stability. With only two rotatable bonds, this compound possesses a degree of conformational rigidity, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.
Table 2: Molecular Flexibility Data for this compound
| Parameter | Value |
|---|
Analysis of sp³ Hybridization Fraction (Fsp³) in Scaffold Complexity
The fraction of sp³ hybridized carbon atoms (Fsp³) is a descriptor used to quantify the three-dimensionality and saturation of a molecule. There is a growing body of evidence suggesting that increasing the Fsp³ character of molecules can lead to improved clinical success rates, potentially due to enhanced solubility and more specific binding interactions. researchgate.net Molecules with higher Fsp³ values tend to have better pharmacological characteristics, including higher solubility and lower protein binding. researchgate.net
The Fsp³ is calculated as the number of sp³ hybridized carbons divided by the total carbon count. In the structure of this compound (C₇H₁₀N₂O), there are seven carbon atoms in total.
sp³ carbons: The methyl group (-CH₃) and the methylene (B1212753) group of the hydroxymethyl moiety (-CH₂OH). (Total = 2)
sp² carbons: The five carbon atoms constituting the pyridine ring. (Total = 5)
Therefore, the Fsp³ fraction is calculated as: Fsp³ = (Number of sp³ carbons) / (Total number of carbons) = 2 / 7 ≈ 0.286
This value indicates a molecule with a predominantly flat, aromatic core but with key three-dimensional features provided by the methyl and hydroxymethyl substituents. This balance of planarity and three-dimensionality is a desirable feature in scaffold design.
Table 3: Scaffold Complexity Data for this compound
| Parameter | Value |
|---|---|
| Total Carbon Atoms | 7 |
| sp³ Hybridized Carbons | 2 |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used to predict the binding mode and affinity of a ligand to the active site of a protein target. For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the structural basis of its activity.
Prediction of Optimal Binding Modes and Poses
Docking simulations of this compound into the active site of a hypothetical receptor would aim to identify the most stable binding pose and the key molecular interactions responsible for this stability. The functional groups of the molecule play a crucial role in these interactions:
Hydrogen Bond Donors: The amino (-NH₂) and hydroxyl (-OH) groups can donate hydrogen bonds to acceptor residues in the protein's active site (e.g., aspartate, glutamate, or backbone carbonyls).
Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group can accept hydrogen bonds from donor residues (e.g., serine, threonine, or lysine).
Aromatic Interactions: The pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.
The prediction of these interactions is vital for understanding the molecule's mechanism of action and for guiding the rational design of more potent analogues. researchgate.net
Modeling of Enantiomeric Selectivity in Biological Systems
While this compound itself is not chiral, the introduction of chiral centers in its derivatives is a common strategy in drug design to improve potency and selectivity. Molecular docking can be a powerful tool to model and predict enantiomeric selectivity.
If a chiral derivative of this compound were synthesized, docking simulations could be performed for both the (R)- and (S)-enantiomers. By comparing the predicted binding energies and interaction patterns of the two enantiomers within the chiral environment of a protein's active site, researchers could predict which enantiomer would exhibit higher affinity and activity. This in silico prediction helps prioritize the synthesis of the more active enantiomer, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.
To develop a QSAR model for derivatives of this compound, a library of analogues would first need to be synthesized and their biological activity against a specific target measured. Then, a range of molecular descriptors (e.g., LogP, Fsp³, molar refractivity, topological indices, electronic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that links these descriptors to the observed activity.
This resulting QSAR model could then be used to:
Predict the activity of virtual derivatives before their synthesis.
Identify which physicochemical properties are most critical for biological activity.
Optimize the lead compound by suggesting structural modifications that are predicted to enhance potency.
This approach streamlines the drug design process, allowing for a more focused and efficient search for compounds with improved therapeutic profiles.
Chemoinformatics Approaches for Virtual Library Screening and Design
Chemoinformatics plays a pivotal role in modern drug discovery by enabling the rapid in silico screening of vast chemical spaces and the rational design of focused compound libraries. For a scaffold such as this compound, these computational techniques offer a powerful avenue to explore its potential as a core structure for developing novel therapeutic agents. While specific virtual library screening studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established and have been widely applied to structurally related aminopyridine and substituted pyridine scaffolds. This section will, therefore, outline the chemoinformatic approaches that would be employed for the virtual library screening and design centered around the this compound core, drawing parallels from studies on analogous compounds.
The process typically begins with the definition of the chemical space to be explored, which is anchored by the this compound scaffold. The points of diversification on this scaffold are the amino group, the hydroxyl group, and potentially the methyl group or the pyridine ring itself. A virtual library is then generated by systematically attaching a wide array of chemical moieties, or building blocks, to these diversification points.
A key chemoinformatic tool in this process is virtual screening , which involves the computational assessment of the generated virtual compounds against a specific biological target. This can be achieved through several methods:
Ligand-based virtual screening: This approach relies on the knowledge of existing active compounds for a particular target. A pharmacophore model can be developed based on the essential chemical features of these known ligands. The virtual library of this compound derivatives would then be screened to identify compounds that match this pharmacophore.
Structure-based virtual screening: When the three-dimensional structure of the biological target is known, molecular docking simulations can be performed. niscpr.res.in This involves predicting the binding orientation and affinity of each virtual compound within the target's active site. The results are typically scored, and compounds with the best-predicted binding energies are selected for further investigation. mdpi.comd-nb.info Studies on other pyridine derivatives have successfully employed this technique to identify potential inhibitors for various enzymes. nih.gov
Another important chemoinformatic approach is the use of Quantitative Structure-Activity Relationship (QSAR) models . QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govresearchgate.net For a virtual library of this compound derivatives, a QSAR model could be developed using a training set of compounds with known activities. This model could then be used to predict the activity of unsynthesized virtual compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.
The design of the virtual library itself is a critical step. Chemoinformatic tools can be used to ensure that the library is diverse and has drug-like properties. This involves the calculation of various molecular descriptors for each virtual compound, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These descriptors are often used to filter the library based on established guidelines like Lipinski's Rule of Five to enhance the probability of identifying orally bioavailable drug candidates. nih.gov
An example of how a virtual library based on the this compound scaffold could be designed and screened is presented below. In this hypothetical scenario, the goal is to identify potential kinase inhibitors.
Table 1: Hypothetical Virtual Library of this compound Derivatives and In Silico Screening Data
| Compound ID | R1 (at Amino Group) | R2 (at Hydroxyl Group) | Molecular Weight ( g/mol ) | Predicted LogP | Docking Score (kcal/mol) | Predicted Activity (pIC50) |
| V-001 | H | H | 138.17 | 0.85 | -6.2 | 5.1 |
| V-002 | Acetyl | H | 180.20 | 0.95 | -7.1 | 6.0 |
| V-003 | H | Benzyl (B1604629) | 228.28 | 2.65 | -8.5 | 7.2 |
| V-004 | Phenyl | H | 214.26 | 2.40 | -7.8 | 6.8 |
| V-005 | Acetyl | Benzyl | 270.31 | 2.75 | -9.2 | 8.1 |
| V-006 | Cyclopropyl | H | 178.23 | 1.50 | -6.9 | 5.8 |
| V-007 | H | 4-Fluorobenzyl | 246.27 | 2.80 | -8.8 | 7.5 |
| V-008 | Phenyl | Benzyl | 304.37 | 4.20 | -9.5 | 8.5 |
This table is for illustrative purposes only. The data is hypothetical and not based on experimental results.
In this hypothetical library, various substituents are added to the amino and hydroxyl groups of the this compound scaffold. Chemoinformatic tools are then used to calculate key properties and predict their potential as kinase inhibitors. The docking scores and predicted pIC50 values would be used to rank the virtual compounds, and the top-ranked compounds, such as V-005 and V-008 in this example, would be prioritized for chemical synthesis and subsequent biological evaluation.
Exploration of Biological Activities and Mechanisms
Investigations into Antimicrobial Activities (Antibacterial and Antifungal)
A comprehensive search for studies on the antimicrobial properties of (4-Amino-3-methylpyridin-2-yl)methanol yielded no specific results.
Spectrum of Activity against Various Microbial Strains
There is no available data detailing the spectrum of antibacterial or antifungal activity of this compound against any tested microbial strains.
Hypothesized Mechanisms of Antimicrobial Action
In the absence of any observed antimicrobial activity, there are no hypothesized mechanisms of action for this compound as an antimicrobial agent.
Research on Antitumor and Cytotoxic Potential
No dedicated studies on the antitumor and cytotoxic potential of this compound have been found in the public domain.
Effects on Proliferation and Viability of Cancer Cell Lines
There is no published research that investigates the effects of this compound on the proliferation and viability of any cancer cell lines. Consequently, no data tables on its cytotoxic effects can be provided.
Proposed Cellular and Molecular Mechanisms of Antitumor Effects
As there are no studies demonstrating antitumor effects, there are no proposed cellular or molecular mechanisms for such activity for this compound.
Enzyme Inhibition Studies and Mechanistic Elucidation
No studies investigating the enzyme inhibition potential of this compound were identified. Therefore, there is no information available on its inhibitory activity against any specific enzymes or the mechanistic elucidation of such actions.
Antioxidant Activity Research and Radical Scavenging Mechanisms
The antioxidant potential of chemical compounds is often evaluated through their ability to scavenge free radicals. Common in vitro assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the phosphomolybdenum method, which measures total antioxidant capacity. banglajol.inforesearchgate.net The DPPH method relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov
Phenolic compounds are well-known for their antioxidant properties, which are largely attributed to their ability to act as scavengers of singlet oxygen and free radicals. researchgate.netfrontiersin.org The radical scavenging mechanism often involves the donation of a hydrogen atom from a hydroxyl group, which is stabilized by electron delocalization within the aromatic ring. frontiersin.org
While specific studies focusing exclusively on the antioxidant activity of this compound are limited, its structure, containing an amino group and a hydroxyl group attached to a pyridine (B92270) ring, suggests it may possess radical scavenging capabilities. The presence of these functional groups could allow it to participate in reactions that neutralize reactive oxygen species (ROS). frontiersin.org The effectiveness of such compounds is often dose-dependent, with higher concentrations exhibiting greater scavenging activity. banglajol.info
Biological Applications of Metal Coordination Complexes
The coordination of organic ligands to metal ions can significantly alter their biological properties. Pyridine and its derivatives are excellent ligands for a wide range of metal cations due to the lone pair of electrons on the nitrogen atom. benthamscience.comresearchgate.net Metal complexation is a promising strategy to enhance the therapeutic potential of organic compounds by improving stability, bioavailability, and cytotoxic activity. benthamscience.comnih.gov
The biological activity of a ligand can be significantly enhanced upon coordination with a metal ion. researchgate.netmdpi.com This synergistic effect is a cornerstone of medicinal inorganic chemistry. orientjchem.org Metal complexes of pyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antitumor properties. nih.govekb.egthepharmajournal.com
Understanding the relationship between the structure of a metal complex and its biological activity (Structure-Activity Relationship, SAR) is fundamental for designing more effective therapeutic agents. nih.gov Key factors influencing the activity of metal-ligand systems include the nature of the metal ion, its oxidation state, the coordination geometry, and the structure of the organic ligand. nih.govnih.gov
In complexes involving pyridine derivatives, the substituents on the pyridine ring play a crucial role. For instance, in a study of metal-ligand complexes designed to inhibit cell migration, hydrophobic S-alkylaryl groups on the ligand were found to be essential for activity, while polar substitutions dramatically reduced it. nih.gov The geometry of the complex is also critical; bioactive copper(II) and zinc(II) complexes adopted a transoid orientation of specific substituents, whereas a biologically inactive nickel(II) complex adopted a cisoid conformation. nih.gov
Antiviral Activity Investigations
There is no scientific literature available that specifically documents the antiviral activity of this compound.
Due to the lack of research in this area, there is no data on the specificity and potency of this compound against any viral targets.
The mechanism of antiviral action for this compound has not been investigated or described in the current body of scientific literature.
Modulatory Effects on Key Biological Pathways
Investigations into the modulatory effects of this compound on key biological pathways are limited. While the aminopyridine scaffold is present in many biologically active compounds, specific data for this derivative is not available.
No studies have been published that examine the effect of this compound on nitric oxide (NO) synthesis or its role in inflammatory processes. Research on other aminopyridine derivatives has shown that this class of compounds can interact with nitric oxide synthase (NOS) enzymes. For instance, 2-amino-4-methylpyridine (B118599) has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS). nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Table 1: Inhibitory Activity of a Related Aminopyridine Derivative on Nitric Oxide Synthase Isoforms
| Compound | Target | IC50 |
| 2-amino-4-methylpyridine | Murine NOS II | 6 nM |
| 2-amino-4-methylpyridine | Human recombinant NOS II | 40 nM |
| 2-amino-4-methylpyridine | Human recombinant NOS I | 100 nM |
| 2-amino-4-methylpyridine | Human recombinant NOS III | 100 nM |
| Source: Data extracted from a study on 2-amino-4-methylpyridine. nih.gov |
There is no available research on the interaction of this compound with G-protein coupled receptors (GPCRs), including the sphingosine-1-phosphate receptor 1 (S1P1). The broad family of GPCRs is a common target for a diverse range of therapeutic agents, and allosteric modulators often provide a pathway to achieving receptor subtype selectivity. nih.govnih.gov However, screening results or binding assays involving this compound and S1P1 or other GPCRs have not been reported.
No studies have specifically identified this compound as an inhibitor of protein kinases, including Aurora kinases. High-throughput screening of kinase inhibitor libraries has been instrumental in identifying novel regulators of cellular processes and potential therapeutic targets. nih.gov While aminopyrimidine and other nitrogen-containing heterocyclic scaffolds are common in kinase inhibitors, the inhibitory profile of this compound remains uncharacterized. acs.org
Applications in Chemical Synthesis and Materials Science
(4-Amino-3-methylpyridin-2-yl)methanol as a Versatile Synthetic Intermediate
This compound serves as a crucial intermediate in organic synthesis. Its multifunctional nature, arising from the presence of amino, methyl, and hydroxymethyl groups on the pyridine (B92270) core, allows for diverse reactivity and makes it a valuable precursor for a variety of more complex molecules. The strategic positioning of these functional groups enables sequential and selective reactions, providing access to a wide array of substituted pyridine derivatives.
The structure of this compound makes it an ideal starting material for the construction of complex heterocyclic systems. Pyridine-fused heterocycles are of significant interest in medicinal chemistry and materials science due to their unique structural features and diverse properties. ias.ac.in The amino and hydroxymethyl groups on the this compound molecule can participate in cyclization reactions to form fused rings. For instance, the amino group can act as a nucleophile, while the hydroxymethyl group can be converted into other functional groups to facilitate ring closure.
The synthesis of fused heterocyclic systems often involves the strategic construction of one ring onto an existing one. ias.ac.in In this context, this compound provides a pre-functionalized pyridine core, streamlining the synthesis of bicyclic and polycyclic structures. Various synthetic strategies can be employed to build additional rings, such as furan, pyrrole, or other heterocyclic moieties, onto the pyridine framework. ias.ac.in The resulting fused systems often exhibit enhanced stability and distinct electronic properties compared to their monocyclic counterparts. ias.ac.in
Table 1: Examples of Fused Heterocyclic Systems Potentially Derived from Aminopyridine Precursors
| Fused Heterocyclic System | Potential Synthetic Approach |
| Pyrido[4,3-b]furans | Intramolecular cyclization involving the amino and a modified hydroxymethyl group. |
| Pyrido[3,4-d]pyrimidines | Condensation reactions with reagents that react with both the amino and hydroxymethyl functionalities. |
| Thiazolo[5,4-c]pyridines | Reactions involving the amino group and subsequent cyclization with a sulfur-containing reagent. |
This table is illustrative and suggests potential synthetic pathways based on the reactivity of aminopyridine derivatives.
Beyond the synthesis of complex heterocycles, this compound is a valuable precursor in the multistep synthesis of fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and their synthesis often requires precise control over chemical transformations. The different functional groups on this compound can be selectively protected and deprotected, allowing for a stepwise introduction of new functionalities and the construction of target molecules with high precision.
For example, the amino group can be acylated or alkylated, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, and the pyridine ring itself can undergo various substitution reactions. This versatility makes it a key component in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The related compound, 4-Amino-3-pyridinemethanol, is noted for its use as an organic chemical synthesis intermediate. chemicalbook.com
Development of Advanced Chemical Reagents and Linkers
The unique structural attributes of this compound also make it a candidate for the development of advanced chemical reagents and linkers. Chemical linkers are molecules that connect two or more other molecules and are crucial in fields such as drug delivery and diagnostics. researchgate.net
The bifunctional nature of this compound, with its nucleophilic amino group and a modifiable hydroxymethyl group, allows for its incorporation into linker scaffolds. For instance, the amino group can be used to attach the linker to a payload molecule, while the hydroxymethyl group can be modified to connect to a targeting moiety, such as an antibody in an antibody-drug conjugate (ADC). researchgate.net The stability and cleavage characteristics of such linkers are critical for their function, and the pyridine core of this compound can influence these properties. researchgate.net The development of stable and selectively cleavable linkers is an active area of research, particularly for targeted therapies. nih.gov
Potential Contributions to Catalysis Research
While direct catalytic applications of this compound have not been extensively reported, its structure suggests potential contributions to catalysis research. Pyridine and its derivatives are known to act as ligands in coordination chemistry and can coordinate with metal centers to form catalysts. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group in this compound can act as coordination sites for metal ions.
The resulting metal complexes could potentially be explored as catalysts in various organic transformations. The substituents on the pyridine ring, namely the amino and methyl groups, can modulate the electronic properties and steric environment of the metal center, thereby influencing the catalytic activity and selectivity. The development of novel ligands is a key aspect of advancing catalysis, and substituted pyridines like this compound offer a platform for designing new catalytic systems.
Exploration in Functional Materials Science
The field of functional materials science is another area where this compound and its derivatives could find applications. Pyridine-containing compounds are known to exhibit interesting electronic and optical properties, making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ias.ac.in
The ability of this compound to serve as a building block for larger, conjugated systems is particularly relevant in this context. By incorporating this molecule into polymers or larger macrocycles, materials with tailored electronic and photophysical properties could be developed. The amino and hydroxymethyl groups provide handles for polymerization or for grafting onto other material surfaces, allowing for the creation of functional thin films and coatings. The exploration of pyridine-fused heterocycles in the design of functional materials is an active area of research, driven by the potential to fine-tune their characteristics through synthetic modifications. ias.ac.in
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized pyridines is a cornerstone of medicinal and materials chemistry. For (4-Amino-3-methylpyridin-2-yl)methanol, future research should prioritize the development of efficient and environmentally benign synthetic methodologies. Current approaches to aminopyridine synthesis often rely on multi-step processes that may involve harsh reagents and generate significant waste.
Emerging technologies in chemical synthesis offer promising avenues for the production of this compound. Flow chemistry , for instance, allows for the continuous production of chemical compounds with precise control over reaction parameters, often leading to higher yields and purity. beilstein-journals.orgresearchgate.netacs.orgsci-hub.se The application of flow reactors to the synthesis of pyridines has demonstrated the potential for single-step processes from readily available starting materials. beilstein-journals.orgresearchgate.net
Furthermore, photocatalysis represents a sustainable approach to chemical synthesis, utilizing light to drive chemical reactions. nih.govacs.orgacs.orgbionity.com Recent advancements in photocatalytic methods have enabled the functionalization of pyridines under mild, metal-free conditions. nih.govacs.orgbionity.com Exploring photocatalytic routes to this compound could lead to more sustainable and atom-economical synthetic processes. These methods often replace stoichiometric reagents with environmentally friendly oxidants like air or oxygen. acs.org
Future synthetic strategies could also explore palladium-catalyzed C-N bond formation, which has proven effective for the synthesis of various aminopyridines. acs.orgresearchgate.net Additionally, acceptorless alcohol dehydrogenation using catalysts like palladium supported on hydroxyapatite (B223615) presents a green alternative for the synthesis of substituted pyridines. nih.gov
Deeper Mechanistic Elucidation of Biological Activities and Off-Target Effects
While the specific biological activities of this compound are not extensively documented, the aminopyridine scaffold is a well-established pharmacophore present in numerous therapeutic agents. rsc.org Future research should, therefore, focus on a thorough investigation of its potential biological effects and the underlying mechanisms of action.
Initial screening should encompass a broad range of biological targets, given the diverse activities of aminopyridine derivatives, which include anticancer and phosphodiesterase inhibitory effects. drugbank.com Should any significant biological activity be identified, subsequent studies must delve into the molecular mechanisms. This would involve identifying the primary biological target(s) and elucidating the specific molecular interactions that lead to the observed effect. Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry can be employed to validate target engagement and quantify binding affinities.
A critical aspect of this research will be the investigation of potential off-target effects . Off-target interactions are a major cause of adverse drug reactions and preclinical failures. nih.govfrontiersin.org Computational approaches, such as multi-task graph neural networks, can be utilized to predict potential off-target interactions for small molecules. nih.gov These in silico predictions can then guide experimental validation using techniques like broad-based panel screening against a variety of receptors, enzymes, and ion channels. Understanding the off-target profile is crucial for assessing the therapeutic potential and safety of this compound and its future derivatives. Conformal prediction is another computational method that can be used to predict off-target interactions with a valid measure of confidence. nih.gov
Computational Design and Discovery of Next-Generation Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.govmpg.deemanresearch.org For this compound, these in silico techniques can guide the rational design of next-generation derivatives with improved properties.
Structure-based drug design (SBDD) can be employed if a specific biological target is identified. This involves using the three-dimensional structure of the target to design ligands with high affinity and selectivity. nih.gov Molecular docking simulations can predict the binding modes and affinities of designed derivatives, allowing for the prioritization of compounds for synthesis. nih.gov
In the absence of a known target structure, ligand-based drug design (LBDD) methods can be utilized. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities, providing insights for the design of more potent analogs. mpg.de
Furthermore, machine learning and artificial intelligence are increasingly being used to predict the properties of molecules, including their potential off-target interactions and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com By leveraging these computational tools, researchers can explore a vast chemical space to identify derivatives of this compound with optimized efficacy, selectivity, and safety profiles.
Expanding Applications beyond Current Research Domains
The unique structural features of this compound, combining a substituted aminopyridine core with a reactive methanol (B129727) group, suggest potential applications beyond its role as a research chemical.
One promising area is in the development of fluorescent probes and chemosensors . Pyridine (B92270) derivatives are known to exhibit interesting photophysical properties and have been utilized in the design of sensors for metal ions. nih.govresearchgate.netmdpi.com The amino and hydroxyl groups on this compound could serve as coordination sites for metal ions, potentially leading to changes in its fluorescence upon binding. This could be explored for the selective detection of environmentally or biologically important metal ions.
Another potential application lies in materials science . The pyridine scaffold is a versatile building block for the synthesis of functional materials. The hydroxyl group of this compound could be used to incorporate this molecule into polymeric structures or onto the surface of materials, imparting specific properties. For example, it could be used to create materials with tailored optical or electronic properties.
The development of (pyridin-2-yl)methanol derivatives as selective antagonists for transient receptor potential vanilloid 3 (TRPV3) highlights the potential for this class of compounds in pain management. nih.gov Further derivatization and biological evaluation of this compound could lead to the discovery of novel therapeutic agents for a variety of diseases.
Integration of this compound in Interdisciplinary Research Fields
The full potential of this compound can be realized through its integration into interdisciplinary research fields.
In the field of chemical biology , derivatives of this compound could be developed as molecular probes to study biological processes. For example, attaching a fluorescent tag or a photo-crosslinking group could allow for the visualization and identification of its biological targets within a cellular context. The synthesis of aminopyridine derivatives with azide (B81097) groups for "click and probing" applications on proteins demonstrates the feasibility of this approach. mdpi.com
In supramolecular chemistry , the ability of the aminopyridine moiety to participate in hydrogen bonding and metal coordination could be exploited to construct complex self-assembled architectures. These structures could have applications in areas such as catalysis, sensing, and drug delivery.
Collaboration between synthetic chemists, computational scientists, biologists, and materials scientists will be crucial to unlock the full potential of this compound and its derivatives. Such interdisciplinary efforts will undoubtedly lead to new discoveries and innovative applications for this intriguing molecule.
Q & A
Q. What are the primary synthetic routes for (4-Amino-3-methylpyridin-2-yl)methanol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves functional group modifications on pyridine derivatives. Key reactions include:
- Reduction/Amination: Selective reduction of nitro groups or substitution reactions using reagents like LiAlH4 or NaBH4 to introduce the hydroxymethyl and amino groups .
- Oxidation Control: Oxidation of methyl groups (e.g., using KMnO4 under controlled pH) to avoid over-oxidation to carboxylic acids .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while methanol/ethanol improve solubility for purification .
Yield optimization requires precise stoichiometry, temperature control (60–80°C), and inert atmospheres to prevent side reactions.
Q. How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
- Chromatography: HPLC with UV detection (λ = 254–280 nm) using C18 columns and methanol/water mobile phases resolves impurities .
- Spectroscopy: H/C NMR confirms substitution patterns (e.g., methyl at C3, amino at C4). FTIR verifies -OH (3200–3400 cm) and -NH (1650 cm) .
- Crystallography: Single-crystal X-ray diffraction (via SHELX programs) resolves 3D geometry and hydrogen-bonding networks .
Q. What preliminary biological screening approaches are used for this compound?
Methodological Answer:
- Enzyme Assays: Test inhibition of kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .
- Cellular Uptake: Radiolabeling (e.g., H) or fluorescent tagging evaluates membrane permeability .
- Structural Analogs: Compare activity to derivatives like (3-amino-6-methylpyridin-2-yl)methanol to identify structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and stability data for this compound?
Methodological Answer:
- pH-Dependent Studies: Use potentiometric titration to determine pKa and solubility profiles (e.g., enhanced solubility in acidic buffers due to protonation of the amino group) .
- Accelerated Stability Testing: Expose the compound to heat (40–60°C), light, and humidity, then quantify degradation via LC-MS .
- Co-Crystallization: Improve stability by forming salts (e.g., hydrochloride) or co-crystals with carboxylic acids .
Q. What computational strategies predict the binding modes of this compound to biological targets?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases). Focus on hydrogen bonding with the amino/hydroxyl groups and hydrophobic contacts with the methyl group .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- ADMET Prediction: Tools like SwissADME evaluate bioavailability, CYP450 interactions, and toxicity risks .
Q. How can multi-step synthetic pathways be optimized for scalability?
Methodological Answer:
- DoE (Design of Experiments): Apply factorial design to variables (temperature, catalyst loading, solvent ratio) using software like JMP. Prioritize steps with low yields (e.g., final amination) .
- Continuous Flow Chemistry: Replace batch reactions for oxidation steps to improve safety and reproducibility .
- Green Chemistry Metrics: Calculate E-factors and atom economy to minimize waste. Replace CrO3 with TEMPO/oxone for safer oxidations .
Q. What advanced techniques characterize electronic properties relevant to photochemical applications?
Methodological Answer:
- Cyclic Voltammetry: Measure redox potentials (e.g., E for amino group oxidation) in acetonitrile with TBAPF6 electrolyte .
- TD-DFT Calculations: Predict UV-Vis spectra (B3LYP/6-311+G(d,p)) and compare to experimental data to assign electronic transitions .
- Dipole Moment Analysis: Use solvatochromic shifts in solvents of varying polarity to estimate ground vs. excited-state dipole moments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structural analogs?
Methodological Answer:
- Meta-Analysis: Compare datasets across studies using tools like RevMan, focusing on variables like assay type (e.g., cell-free vs. cell-based) or compound purity .
- Orthogonal Assays: Validate hits with SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamics .
- Crystallographic Evidence: Resolve whether activity differences arise from binding pose variations (e.g., amino group orientation) using protein-ligand co-structures .
Experimental Design Considerations
Q. What controls are critical in SAR studies of this compound?
Methodological Answer:
- Negative Controls: Use pyridine derivatives lacking the hydroxymethyl/amino groups (e.g., 3-methylpyridine) to isolate pharmacophore contributions .
- Isosteric Replacements: Test analogs with bioisosteres (e.g., -OH → -F) to evaluate electronic effects .
- Dose-Response Curves: Generate IC values across 3–5 logs to ensure linearity and minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
